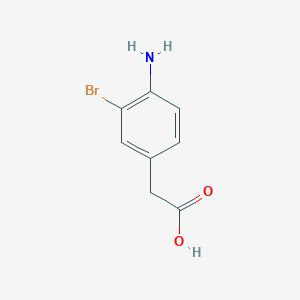
2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine
Vue d'ensemble
Description
2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine is a chemical compound that is related to various research areas, including synthetic routes for pharmaceutical intermediates, urinary metabolites, and antiamoebic activities. While the exact compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and applications are discussed, which can provide insights into the chemical behavior and properties of 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, a novel synthetic route for a similar compound used 2-nitrochlorobenzene as the starting material, proceeding through several steps including O-alkylation, reduction, and etherification . Another synthesis involved the reaction of 2-chloro N-substituted ethanamine hydrochloride with 4-hydroxy acetophenone, followed by aldol condensation . These methods highlight the complexity and versatility of synthetic approaches that could be applicable to 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectral methods and X-ray diffraction studies . These techniques are crucial for confirming the structure of synthesized compounds, including the arrangement of atoms and the presence of specific functional groups, which is essential for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a range of activities. For example, some synthesized chalcones with N-substituted ethanamine tails exhibited antiamoebic activity against Entamoeba histolytica, with some compounds showing better activity than the standard drug metronidazole . This indicates that the ethanamine moiety can be an important structural feature for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and reactions. For instance, the yield and purity of synthesized compounds are important indicators of their stability and suitability for further applications . The presence of ethoxy groups in the compounds can influence their solubility, boiling points, and overall reactivity, which are important for their potential use in pharmaceuticals or as intermediates in organic synthesis .
Case Studies
Case studies involving related compounds have shown significant toxicity from amphetamine and cathinone derivatives, with severe poisoning reported in a series of cases involving a novel substituted amphetamine . Although this is not directly related to 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine, it underscores the importance of understanding the toxicological profiles of compounds with similar structures.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Routes : 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine has been used in novel synthetic routes for specific compounds. For example, Luo et al. (2008) described a synthetic route utilizing this compound as a key intermediate in the production of Silodosin, a drug for benign prostatic hyperplasia treatment (Luo, Chen, Zhang, & Huang, 2008).
Supramolecular Assembly : Hutin et al. (2006) explored the use of 2-(2-(2-aminoethoxy)ethoxy)ethanamine in the aqueous reaction to produce dimeric helical macrocycles. This study demonstrates the compound's role in forming complex structures through self-assembly (Hutin, Schalley, Bernardinelli, & Nitschke, 2006).
Chemical Synthesis : In the field of chemical synthesis, this compound is a versatile agent. Zaidi et al. (2015) synthesized chalcones using N-substituted ethanamine, showing its application in creating diverse chemical structures with potential biological activities (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Applications in Material Science
- Molecular Design : Hayashita et al. (1999) utilized derivatives of 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine in designing acyclic polyether dicarboxylic acids for selective lead(II) extraction, highlighting its role in material science and environmental applications (Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, & Bartsch, 1999).
Biomedical Applications
Antioxidant Properties : Ünver et al. (2011) synthesized new compounds using 2-(3,4-dimethoxyphenyl)ethanamine, a derivative of 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine, to explore their antioxidant properties, demonstrating its relevance in medicinal chemistry (Ünver, Meydanal, Sancak, Ünlüer, Ustabaş, & Düğdü, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVRDMJNJTOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578840 | |
| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine | |
CAS RN |
145373-80-4 | |
| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




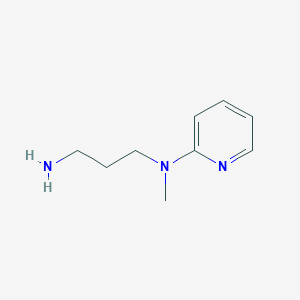
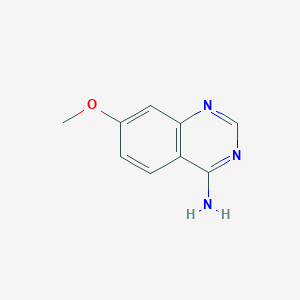





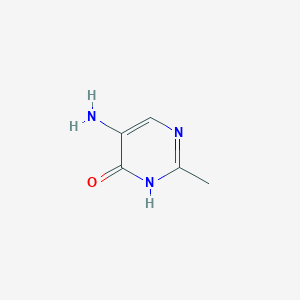
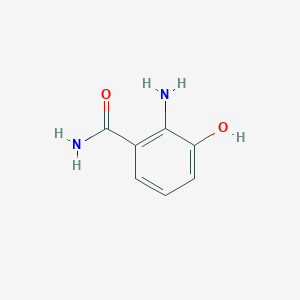
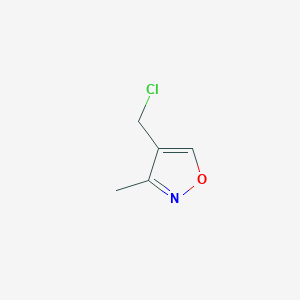
![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)

